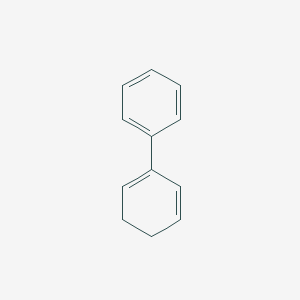
cyclohexa-1,5-dien-1-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclohexa-1,5-dien-1-ylbenzene: is an organic compound with the molecular formula C12H12 It is characterized by its unique structure, which includes a benzene ring fused with a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexa-1,5-dien-1-ylbenzene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring fused to the benzene ring. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized to ensure high yields and purity of the final product. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: cyclohexa-1,5-dien-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Products may include quinones and other oxygenated derivatives.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Substituted benzene derivatives are formed, such as bromobenzene and nitrobenzene.
Applications De Recherche Scientifique
cyclohexa-1,5-dien-1-ylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies explore its interactions with biological molecules and potential biological activity.
Medicine: Research investigates its potential as a pharmacophore in drug design.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexa-1,5-dien-1-ylbenzene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the benzene ring’s aromaticity facilitates the attack of electrophiles, resulting in the substitution of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Benzene: A simpler aromatic compound with a single benzene ring.
Cyclohexadiene: A non-aromatic compound with a cyclohexadiene ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: cyclohexa-1,5-dien-1-ylbenzene is unique due to its fused ring structure, which imparts distinct chemical properties compared to simpler aromatic compounds like benzene and non-aromatic compounds like cyclohexadiene
Propriétés
Numéro CAS |
15619-34-8 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclohexa-1,5-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
Clé InChI |
MCHJEWAZSNQQMN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
C1CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















